3-Benzofuranmethylamine, N,2-diethyl-
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Overview
Description
3-Benzofuranmethylamine, N,2-diethyl- is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound features a benzofuran ring, which is a fused aromatic heterocycle containing both benzene and furan rings. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-Benzofuranmethylamine, N,2-diethyl- can be achieved through various synthetic routes. One common method involves the reaction of benzofuran with diethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Benzofuranmethylamine, N,2-diethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzofuranmethylamine, N,2-diethyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Benzofuranmethylamine, N,2-diethyl- involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
3-Benzofuranmethylamine, N,2-diethyl- can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound, which lacks the amine and diethyl groups.
2-Ethylbenzofuran: A similar compound with an ethyl group at the 2-position.
3-Benzofuranmethanol: A derivative with a hydroxyl group instead of an amine group at the 3-position.
The uniqueness of 3-Benzofuranmethylamine, N,2-diethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
92789-38-3 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-[(2-ethyl-1-benzofuran-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H17NO/c1-3-12-11(9-14-4-2)10-7-5-6-8-13(10)15-12/h5-8,14H,3-4,9H2,1-2H3 |
InChI Key |
ARCYHQZBGUKSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CNCC |
Origin of Product |
United States |
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